1,4-Dimethyl-2-(trifluoromethoxy)benzene
Overview
Description
1,4-Dimethyl-2-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring substituted with two methyl groups and a trifluoromethoxy group. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-2-(trifluoromethoxy)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This involves the reaction of 1,4-dimethylbenzene with trifluoromethylating agents under controlled conditions.
Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of a leaving group on the benzene ring with a trifluoromethoxy group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong acids (H₂SO₄) are often used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
1,4-Dimethyl-2-(trifluoromethoxy)benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,4-Dimethyl-2-(trifluoromethoxy)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary based on the context in which the compound is used.
Comparison with Similar Compounds
1,4-Dimethyl-2-(trifluoromethoxy)benzene is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1,3-Dimethyl-2-(trifluoromethoxy)benzene, 1,2-Dimethyl-2-(trifluoromethoxy)benzene.
Uniqueness: The position of the methyl and trifluoromethoxy groups on the benzene ring significantly affects the compound's chemical properties and reactivity, making it distinct from its isomers.
Properties
IUPAC Name |
1,4-dimethyl-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-3-4-7(2)8(5-6)13-9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHADAKHFDBNYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261001 | |
Record name | Benzene, 1,4-dimethyl-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404194-52-0 | |
Record name | Benzene, 1,4-dimethyl-2-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-dimethyl-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.